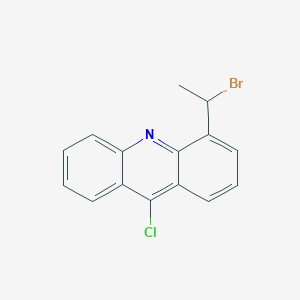

4-(1-Bromoethyl)-9-chloroacridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55816-91-6 |

|---|---|

Molecular Formula |

C15H11BrClN |

Molecular Weight |

320.61 g/mol |

IUPAC Name |

4-(1-bromoethyl)-9-chloroacridine |

InChI |

InChI=1S/C15H11BrClN/c1-9(16)10-6-4-7-12-14(17)11-5-2-3-8-13(11)18-15(10)12/h2-9H,1H3 |

InChI Key |

GKOIRZNPRAKOGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(1-Bromoethyl)-9-chloroacridine

Document ID: TGS-4B1E9CA-202511 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for the synthesis of 4-(1-Bromoethyl)-9-chloroacridine, a halogenated acridine derivative. Acridine-based scaffolds are of significant interest in pharmaceutical research due to their diverse biological activities, serving as key intermediates in the development of antibacterial, antimalarial, and anticancer agents.[1][2] This guide outlines a proposed multi-step synthetic pathway, beginning from readily available precursors. It includes detailed experimental protocols, tables of quantitative data for each reaction step, and critical safety information. The synthesis leverages established chemical transformations, including the cyclization of N-phenylanthranilic acid to form the acridone core, subsequent chlorination, and a final selective bromination step.

Overall Synthetic Pathway

The synthesis of this compound is proposed as a four-step process. The workflow begins with the synthesis of the acridone core, followed by functionalization at the 9-position via chlorination. An ethyl group is then introduced, and the final step involves a selective radical bromination at the benzylic position of the ethyl side chain.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed methodologies for each step of the synthesis. The protocols are based on established procedures for analogous chemical transformations reported in the literature.

Step 1: Synthesis of Acridone from N-Phenylanthranilic Acid

The formation of the tricyclic acridone core is achieved through the acid-catalyzed cyclization of N-phenylanthranilic acid. Concentrated sulfuric acid serves as both the catalyst and the reaction medium. This is a standard and effective method for creating the acridone skeleton.[3]

Protocol:

-

In a 500 mL flask, dissolve N-phenylanthranilic acid in concentrated sulfuric acid.

-

Heat the solution on a boiling water bath for approximately four hours.

-

Carefully pour the hot reaction mixture into 1 L of boiling water to precipitate the product.

-

Allow the mixture to cool to room temperature.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with a dilute aqueous solution of sodium hydroxide, followed by water, to remove any unreacted starting material.

-

Dry the resulting yellow solid, acridone, in an oven at 120°C.

| Parameter | Value | Reference |

| Starting Material | N-Phenylanthranilic Acid | [3] |

| Reagent | Concentrated Sulfuric Acid (sp. gr. 1.84) | [3] |

| Temperature | 100°C (Boiling Water Bath) | [3] |

| Reaction Time | 4 hours | [3] |

| Typical Yield | 85-91% | [3] |

| Appearance | Yellow Crystalline Powder | [3] |

Step 2: Synthesis of 9-Chloroacridine from Acridone

The conversion of the acridone to the more reactive 9-chloroacridine intermediate is a crucial step. This is typically achieved by heating acridone with phosphorus oxychloride (POCl₃), which acts as both a reagent and a solvent.[4][5]

Note: This protocol is adapted for a generic acridone. For the synthesis of 4-Ethyl-9-chloroacridine, 4-Ethylacridone would be used as the starting material. The synthesis of 4-Ethylacridone itself would likely proceed via a Friedel-Crafts acylation of acridone followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction), though this specific multi-step functionalization is not detailed in the provided search results.

Protocol:

-

In a round-bottomed flask fitted with a reflux condenser, mix acridone with an excess of phosphorus oxychloride.

-

Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-3 hours. The reaction should be carried out in a fume hood due to the evolution of HCl gas.

-

After cooling, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Carefully pour the cooled residue onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a cold, concentrated ammonia solution or sodium hydroxide solution to a pH of about 8.[5]

-

A precipitate will form. Extract the product into a suitable organic solvent, such as chloroform.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 9-chloroacridine.

| Parameter | Value | Reference |

| Starting Material | Acridone (or 4-Ethylacridone) | [4][5] |

| Reagent | Phosphorus Oxychloride (POCl₃) | [4][5] |

| Temperature | 135-140°C (Oil Bath) | [4] |

| Reaction Time | 2-5 hours | [4][5] |

| Typical Yield | >95% (crude) | [4] |

| Appearance | Greenish-gray powder | [4] |

Step 3: Synthesis of this compound

The final step involves the selective bromination of the benzylic position of the ethyl group on the 4-Ethyl-9-chloroacridine core. This transformation is best accomplished via a free radical pathway using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). This method is widely used for benzylic brominations.[6]

Protocol:

-

Dissolve 4-Ethyl-9-chloroacridine in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform in a flask equipped with a reflux condenser.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Heat the mixture to reflux (approximately 65-77°C depending on the solvent) for 12 hours. The reaction can be initiated by shining a lamp on the flask.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Material | 4-Ethyl-9-chloroacridine | (Proposed) |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | [6] |

| Solvent | Carbon Tetrachloride (CCl₄) or Chloroform | [6] |

| Temperature | 65-77°C (Reflux) | [6] |

| Reaction Time | 12 hours | [6] |

| Expected Yield | 80-90% (based on analogous reactions) | [6] |

| Appearance | Pale yellow solid (predicted) | - |

Reaction Mechanism Visualization

The key transformation in the final step is the selective free-radical bromination at the benzylic carbon. This position is activated for radical formation due to the resonance stabilization provided by the adjacent aromatic acridine ring system.

Figure 2: Mechanism of free-radical benzylic bromination using NBS/AIBN.

Safety and Hazard Information

The synthesis described involves several hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Inhalation can be fatal.[4]

-

N-Bromosuccinimide (NBS): An irritant to the skin, eyes, and respiratory system. It is a strong oxidizing agent.

-

Azobisisobutyronitrile (AIBN): Flammable solid. Can decompose explosively when heated. Toxic if swallowed or inhaled.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Harmful to the liver and kidneys. Its use is often replaced by safer alternatives where possible.

-

9-Chloroacridine: Causes skin and serious eye irritation.[7] Standard safe handling procedures for chemical intermediates should be followed.[8]

Always consult the Safety Data Sheet (SDS) for each chemical before use and dispose of chemical waste in accordance with institutional and local regulations.[8]

References

- 1. kronika.ac [kronika.ac]

- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [guidechem.com]

- 6. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]

- 7. 9-Chloroacridine | C13H8ClN | CID 71013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide to the Chemical Properties of 4-(1-Bromoethyl)-9-chloroacridine

Introduction

Acridine and its derivatives are a well-established class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Their planar tricyclic structure allows for intercalation with DNA, leading to significant biological activities, including anticancer and antimicrobial properties.[1][2] The 9-chloroacridine scaffold serves as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials.[1][3] This guide focuses on the hypothetical chemical properties, a proposed synthetic pathway, and potential biological significance of a specific derivative, 4-(1-Bromoethyl)-9-chloroacridine. The introduction of a reactive bromoethyl group at the 4-position of the acridine ring is anticipated to provide a valuable handle for further chemical modifications and the exploration of new structure-activity relationships.

Predicted Chemical and Physical Properties

The chemical and physical properties of this compound can be predicted based on the properties of the parent 9-chloroacridine molecule and the influence of the bromoethyl substituent.

| Property | 9-Chloroacridine (Experimental) | This compound (Predicted) |

| Molecular Formula | C₁₃H₈ClN[4][5] | C₁₅H₁₁BrClN |

| Molecular Weight | 213.66 g/mol [4][5][6] | 320.62 g/mol |

| Appearance | Solid | Likely a solid at room temperature |

| Melting Point | 116-120 °C | Expected to be higher than 9-chloroacridine due to increased molecular weight and potential for intermolecular interactions. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF. Poorly soluble in water. | |

| Reactivity | The chlorine at the 9-position is susceptible to nucleophilic substitution. The aromatic rings can undergo electrophilic substitution.[1][2] | The bromine atom in the ethyl group is a good leaving group, making it susceptible to nucleophilic substitution. The 9-chloro position remains a key site for nucleophilic attack. The acridine core can still undergo electrophilic substitution, although the substitution pattern may be influenced by the existing substituents. |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available materials. The following multi-step synthesis is proposed:

Workflow for the Proposed Synthesis of this compound

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of N-(2-ethylphenyl)-2-aminobenzoic acid (Ullmann Condensation)

-

Materials: 2-Chlorobenzoic acid, 2-ethylaniline, potassium carbonate, copper powder, and dimethylformamide (DMF).

-

Procedure: A mixture of 2-chlorobenzoic acid (1 equivalent), 2-ethylaniline (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder in DMF is heated at reflux for 12-24 hours. The reaction mixture is then cooled, poured into water, and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 4-Ethylacridin-9(10H)-one (Cyclization)

-

Materials: N-(2-ethylphenyl)-2-aminobenzoic acid and a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

-

Procedure: N-(2-ethylphenyl)-2-aminobenzoic acid is heated with an excess of PPA or refluxed in POCl₃ for 2-4 hours. The reaction mixture is then carefully poured onto crushed ice with stirring. The resulting precipitate is collected by filtration, washed with a sodium bicarbonate solution and then with water, and dried to yield 4-ethylacridin-9(10H)-one.

Step 3: Synthesis of 9-Chloro-4-ethylacridine (Chlorination)

-

Materials: 4-Ethylacridin-9(10H)-one and phosphorus oxychloride (POCl₃).

-

Procedure: A suspension of 4-ethylacridin-9(10H)-one in an excess of POCl₃ is heated at reflux for 2-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully treated with ice-cold ammonia solution to neutralize the acidity and precipitate the product. The crude 9-chloro-4-ethylacridine is filtered, washed with water, and can be purified by column chromatography or recrystallization.

Step 4: Synthesis of this compound (Benzylic Bromination)

-

Materials: 9-Chloro-4-ethylacridine, N-bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) or exposure to UV light. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or benzene.

-

Procedure: A solution of 9-chloro-4-ethylacridine in carbon tetrachloride is treated with NBS (1.1 equivalents) and a catalytic amount of AIBN. The mixture is heated to reflux and irradiated with a UV lamp for 2-6 hours, or until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the acridine scaffold is a well-known pharmacophore. Acridine derivatives are known to exert their biological effects through various mechanisms, primarily by intercalating into DNA, which can lead to the inhibition of DNA replication and transcription, and the inhibition of enzymes such as topoisomerase.[2]

The introduction of the reactive 1-bromoethyl group at the 4-position could open up several possibilities for its mechanism of action:

-

Alkylation of Biomolecules: The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic residues in proteins (e.g., cysteine, histidine) or with DNA bases. This covalent modification could lead to irreversible inhibition of enzymes or disruption of DNA integrity, potentially enhancing its cytotoxic effects.

-

Pro-drug Potential: The bromoethyl group could be designed to be a leaving group that is activated under specific physiological conditions, leading to the targeted release of a reactive species.

-

Modified Intercalation: The substituent at the 4-position may alter the DNA binding affinity and mode of intercalation compared to the parent 9-chloroacridine, potentially leading to a different biological activity profile.

Potential Signaling Pathway Involvement

Caption: Potential mechanisms of action for this compound.

Conclusion

This compound represents a promising, yet underexplored, derivative of the versatile 9-chloroacridine scaffold. While this guide provides a theoretical framework for its synthesis and potential properties, experimental validation is crucial. The proposed synthetic route offers a logical approach to obtaining this compound, and the predicted chemical reactivity of the bromoethyl group suggests its potential as a valuable intermediate for the development of novel probes, materials, and therapeutic agents. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully elucidate their potential.

References

- 1. kronika.ac [kronika.ac]

- 2. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acridine, 9-chloro- [webbook.nist.gov]

- 5. Acridine, 9-chloro- [webbook.nist.gov]

- 6. 9-Chloroacridine | C13H8ClN | CID 71013 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of 4-(1-Bromoethyl)-9-chloroacridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acridine Derivatives and Their Anticancer Potential

Acridine and its derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic properties. The planar tricyclic structure of the acridine core is a key feature that allows these molecules to intercalate between the base pairs of DNA, a primary mechanism behind their biological activity. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity in rapidly proliferating cells, such as cancer cells.

Derivatives of 9-chloroacridine are particularly important as versatile intermediates in the synthesis of a wide array of biologically active molecules. The chlorine atom at the 9-position is a reactive site, enabling nucleophilic substitution to introduce various side chains, which can modulate the compound's pharmacological profile, including its efficacy, selectivity, and toxicity. The introduction of a 4-(1-bromoethyl) substituent is anticipated to influence the molecule's lipophilicity and steric properties, potentially affecting its cellular uptake and interaction with biological targets.

The primary anticancer mechanism of many acridine derivatives is the inhibition of topoisomerase II, a crucial enzyme involved in managing DNA topology during replication and transcription. By stabilizing the DNA-topoisomerase II cleavage complex, these compounds lead to double-strand breaks in DNA, ultimately triggering apoptotic cell death.

Quantitative Biological Activity Data of Representative Acridine Derivatives

The following tables summarize the in vitro cytotoxic activity of various 9-substituted acridine derivatives against different cancer cell lines. This data is provided to offer a comparative baseline for the potential efficacy of novel analogues.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected 9-Anilinoacridine Derivatives

| Compound | A-549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | Reference |

| Amsacrine (m-AMSA) | >10 | - | - | [1] |

| AHMA | ~1.5 | - | - | [1] |

| Compound 1 | - | - | Good Activity | [2] |

| Compound 2 | Good Activity | - | Good Activity | [2] |

| AS-2 | 187.5 (µg/ml) | 212.5 (µg/ml) | - | [3] |

| 4h | - | - | 8.05 | [4] |

| 6h | - | - | 8.93 | [4] |

Table 2: Topoisomerase II Inhibitory Activity of Acridine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 8b | Topo I | 3.41 | [5] |

| 7c | Topo II | 7.33 | [5] |

| AHMA | L1210 | Potent Inhibitor | [1] |

| DL-01 | Topo IIα | 77% inhibition at 100 µM | [6] |

| DL-07 | Topo IIα | 74% inhibition at 100 µM | [6] |

| DL-08 | Topo IIα | 79% inhibition at 100 µM | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of acridine derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test acridine derivatives in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7][8][9]

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα enzyme, and assay buffer.

-

Compound Addition: Add the test acridine derivative at various concentrations. Include a positive control (e.g., etoposide or amsacrine) and a negative control (no compound).

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Visualize the DNA bands under UV light. A compound that inhibits topoisomerase II will result in a higher proportion of supercoiled DNA compared to the negative control.[5][6][10]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the acridine derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[11][12][13][14][15]

Visualizing Mechanisms and Workflows

General Experimental Workflow for Biological Evaluation

Caption: Workflow for the synthesis and biological evaluation of novel acridine derivatives.

Signaling Pathway: Topoisomerase II Inhibition and Apoptosis Induction

Caption: Acridine-induced apoptosis via Topoisomerase II inhibition.

Conclusion and Future Directions

While specific data on this compound derivatives is pending, the extensive research on related acridine compounds strongly suggests a high potential for anticancer activity. The established mechanisms of DNA intercalation and topoisomerase II inhibition are likely to be central to their mode of action. The experimental protocols outlined in this guide provide a robust framework for the comprehensive biological evaluation of these and other novel acridine derivatives. Future research should focus on the synthesis and in-depth biological characterization of this specific subclass of acridines to determine their therapeutic potential and elucidate their precise mechanisms of action. Structure-activity relationship studies will be crucial in optimizing the lead compounds for improved efficacy and reduced toxicity, paving the way for their potential development as novel anticancer agents.

References

- 1. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 3. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleic acid specificity of an acridine derivative permits its use for flow cytometric analysis of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 13. Cell cycle-related changes in nuclear chromatin of stimulated lymphocytes as measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

Spectroscopic Blueprint of 4-(1-Bromoethyl)-9-chloroacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 4-(1-Bromoethyl)-9-chloroacridine, a novel acridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established spectroscopic principles and data from closely related analogues to present a predictive analysis. It is designed to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of substituted acridines.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 9-chloroacridine, (1-bromoethyl)benzene, and 4-aminoacridine, and are intended to guide the initial characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.30 | d | ~8.5 | H-1 |

| ~7.50 | t | ~7.5 | H-2 |

| ~7.70 | t | ~8.0 | H-3 |

| ~8.20 | d | ~8.0 | H-5 |

| ~7.60 | t | ~7.5 | H-6 |

| ~7.80 | t | ~8.0 | H-7 |

| ~8.10 | d | ~8.5 | H-8 |

| ~5.50 | q | ~7.0 | -CH(Br)CH₃ |

| ~2.10 | d | ~7.0 | -CH(Br)CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~149.0 | C-9 |

| ~142.0 | C-4a |

| ~140.0 | C-10a |

| ~135.0 | C-4 |

| ~130.5 | C-8a |

| ~130.0 | C-9a |

| ~129.5 | C-5 |

| ~128.0 | C-8 |

| ~127.0 | C-1 |

| ~126.5 | C-3 |

| ~125.0 | C-6 |

| ~124.0 | C-2 |

| ~121.0 | C-7 |

| ~45.0 | -CH(Br)CH₃ |

| ~25.0 | -CH(Br)CH₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 321/323/325 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (due to Br and Cl isotopes) |

| 242/244 | Moderate | [M - Br]⁺ |

| 213 | Low | [M - CH(Br)CH₃]⁺ |

Table 4: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Data

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | ~3050 | Aromatic C-H stretch |

| IR | ~1620, 1580, 1490 | Aromatic C=C stretch |

| IR | ~1350 | C-N stretch |

| IR | ~850 | C-Cl stretch |

| IR | ~650 | C-Br stretch |

| UV-Vis (λmax) | ~260, 350, 365 | π-π* transitions of the acridine core |

Experimental Protocols

The following section outlines a plausible synthetic route and the standard analytical procedures for the characterization of this compound.

Synthesis Protocol: A Modified Ullmann-Goldberg and Bernthsen Approach

A potential synthetic route to this compound involves a multi-step process, beginning with the synthesis of a substituted diphenylamine precursor, followed by cyclization to the acridone, chlorination, and finally, functionalization of the ethyl group.

-

Synthesis of 2-(2-Nitrophenylamino)-5-ethylbenzoic acid:

-

Combine 2-chloro-5-ethylbenzoic acid and 2-nitroaniline in a reaction vessel with a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling point solvent like DMF.

-

Heat the mixture under reflux for several hours.

-

After cooling, acidify the mixture to precipitate the product.

-

Filter, wash, and dry the solid 2-(2-nitrophenylamino)-5-ethylbenzoic acid.

-

-

Synthesis of 4-Ethylacridone:

-

Reduce the nitro group of 2-(2-nitrophenylamino)-5-ethylbenzoic acid to an amino group using a reducing agent like tin(II) chloride in an acidic medium.

-

The resulting amino compound will undergo spontaneous cyclization upon heating to form 4-ethylacridone.

-

Purify the product by recrystallization.

-

-

Synthesis of 9-Chloro-4-ethylacridine:

-

Treat 4-ethylacridone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the mixture under reflux.

-

Carefully quench the reaction with ice water and neutralize to precipitate the 9-chloro-4-ethylacridine.

-

Filter, wash, and dry the product.

-

-

Synthesis of this compound:

-

Dissolve 9-chloro-4-ethylacridine in a suitable solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Irradiate the mixture with a UV lamp or heat to initiate the bromination of the ethyl group at the benzylic position.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and purify the product by column chromatography.

-

Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a ~5-10 mg sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Use standard pulse programs and acquisition parameters.

-

Process the data using appropriate software to obtain chemical shifts, coupling constants, and multiplicities.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into an ESI or APCI mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the molecular ion peak and the isotopic pattern to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet of the solid sample or cast a thin film from a volatile solvent on a salt plate.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for the functional groups present.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Record the UV-Vis absorption spectrum from approximately 200 to 800 nm.

-

Determine the wavelengths of maximum absorbance (λmax).

-

Visualizations

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of this compound.

Diagram 2: Spectroscopic Characterization Workflow

Caption: Workflow for the comprehensive spectroscopic characterization.

In Silico Modeling of 4-(1-Bromoethyl)-9-chloroacridine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-(1-Bromoethyl)-9-chloroacridine, a substituted acridine derivative with potential therapeutic applications. Acridine-based compounds are a well-established class of molecules with diverse biological activities, including anticancer and antimicrobial effects, often attributed to their ability to intercalate with DNA and inhibit key enzymes such as topoisomerases.[1][2] This document outlines a systematic computational approach to characterize the interactions and potential mechanisms of action of this compound. The methodologies detailed herein, including molecular docking, molecular dynamics simulations, and ADMET prediction, are based on established protocols for the in silico analysis of novel small molecules. This guide is intended to serve as a practical resource for researchers engaged in the computational assessment of drug candidates.

Introduction to Acridine Derivatives and In Silico Modeling

The acridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives explored for their therapeutic potential.[2] The planar tricyclic system of acridine allows for intercalation into the DNA double helix, a mechanism central to the activity of many anticancer agents.[3] Furthermore, substitutions on the acridine ring can modulate this interaction and introduce new binding modalities, enabling the targeting of specific proteins.[1][4]

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before their synthesis and experimental testing.[4] Techniques such as molecular docking can predict the binding pose and affinity of a ligand to a protein target, providing insights into its mechanism of action.[1][5] Molecular dynamics (MD) simulations further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the molecular interactions.[1]

This guide focuses on the application of these computational methods to elucidate the interaction profile of this compound.

Putative Biological Targets and Rationale

Based on the known mechanisms of action of structurally related acridine derivatives, the following protein families are proposed as high-priority targets for the in silico investigation of this compound:

-

Topoisomerases (Type I and II): Acridine derivatives are well-documented inhibitors of topoisomerases, enzymes crucial for DNA replication and repair.[2][3]

-

Tyrosine Kinases: Several studies have highlighted the potential of acridine-based compounds to inhibit various tyrosine kinases involved in cancer cell signaling pathways.[4]

-

Dipeptidyl Peptidase IV (DPP-IV): Recent research has explored acridine derivatives as potential inhibitors of DPP-IV, an enzyme implicated in type 2 diabetes.

In Silico Methodologies

A multi-step in silico workflow is proposed to comprehensively evaluate the interactions of this compound with its putative biological targets.

Molecular Docking

Molecular docking studies are performed to predict the preferred binding orientation and affinity of this compound to the active sites of the selected protein targets.

Experimental Protocol:

-

Ligand Preparation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw) and subsequently optimized using a suitable force field (e.g., MMFF94).

-

Protein Preparation: The crystal structures of the target proteins (e.g., Topoisomerase I/II, Tyrosine Kinases, DPP-IV) are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to perform the docking calculations. The binding site is defined based on the co-crystallized ligand or through active site prediction algorithms.

-

Analysis of Results: The resulting docking poses are ranked based on their predicted binding affinities (e.g., docking score, binding energy). The top-ranked poses are visually inspected to analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

Molecular Dynamics (MD) Simulations

MD simulations are employed to assess the stability of the ligand-protein complex and to gain a deeper understanding of the dynamic nature of the interactions over time.

Experimental Protocol:

-

System Preparation: The top-ranked docked complex from the molecular docking study is used as the starting structure for the MD simulation. The complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

-

Simulation Parameters: The simulation is performed using a molecular dynamics engine (e.g., GROMACS, AMBER) with a suitable force field (e.g., GROMOS96, CHARMM). The system is first minimized and then gradually heated to physiological temperature and equilibrated.

-

Production Run: A production MD simulation is run for a sufficient duration (e.g., 100 ns) to allow for the exploration of the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.

Experimental Protocol:

-

Input: The 2D structure of this compound is submitted to an online ADMET prediction server or a standalone software package (e.g., SwissADME, admetSAR).

-

Parameter Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including molecular weight, logP, water solubility, blood-brain barrier permeability, and potential for hepatotoxicity or cardiotoxicity.

-

Analysis: The predicted ADMET properties are compared against established thresholds for drug-likeness (e.g., Lipinski's rule of five) to assess the potential of this compound as a viable drug candidate.

Data Presentation

Table 1: Predicted Binding Affinities of this compound with Putative Protein Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) |

| Topoisomerase I | 1T8I | -9.8 | -52.4 ± 3.5 |

| Topoisomerase II | 1ZXM | -10.5 | -49.6 ± 4.0[3] |

| c-Src Tyrosine Kinase | 2SRC | -8.9 | -45.1 ± 2.8 |

| DPP-IV | 2P8S | -7.5 | -38.7 ± 3.1 |

Table 2: Key Molecular Interactions of this compound in the Binding Site of Topoisomerase II

| Interacting Residue | Interaction Type | Distance (Å) |

| DG13 | π-π stacking | 3.5 |

| DC14 | π-π stacking | 3.6 |

| DT9 | π-π stacking | 3.4 |

| Gln778 | Hydrogen Bond | 2.9 |

| Met782 | Hydrophobic | 3.8 |

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 349.63 g/mol | < 500 |

| LogP | 4.2 | < 5 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 1 | < 10 |

| Blood-Brain Barrier Permeability | High | - |

| Hepatotoxicity | Low Probability | - |

Visualization of Workflows and Pathways

In Silico Drug Discovery Workflow

Caption: A generalized workflow for in silico drug discovery.

Hypothesized Signaling Pathway Inhibition

References

- 1. Facile and Novel Synthetic Approach, Molecular Docking, Molecular Dynamics, and Drug-Likeness Evaluation of 9-Substituted Acridine Derivatives as Dual Anticancer and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]

- 3. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jppres.com [jppres.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Cytotoxicity Screening of 4-(1-Bromoethyl)-9-chloroacridine

This technical guide provides a comprehensive overview of the methodologies and considerations for conducting a preliminary cytotoxicity screening of the novel compound, 4-(1-Bromoethyl)-9-chloroacridine. While specific experimental data for this compound is not yet publicly available, this document outlines a robust framework for its evaluation, drawing upon established protocols for similar acridine derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in anticancer drug discovery.

Introduction to Acridine Derivatives in Cancer Research

Acridine-based compounds have long been a subject of interest in oncology due to their potential as anticancer agents. Their planar tricyclic structure allows them to intercalate with DNA, and various derivatives have been shown to inhibit key enzymes involved in DNA replication and repair, such as topoisomerase II.[1][2] The development of novel acridine derivatives like this compound aims to enhance cytotoxic potency, improve selectivity for cancer cells, and overcome mechanisms of drug resistance. A preliminary cytotoxicity screening is the crucial first step in evaluating the potential of such a compound.

Experimental Protocols

A typical preliminary cytotoxicity screening involves exposing various cancer cell lines and a normal cell line to the compound of interest at a range of concentrations to determine its effect on cell viability.

Cell Lines and Culture

The selection of cell lines is critical for a comprehensive preliminary screening. It is advisable to include a panel of cell lines representing different cancer types, as well as a non-cancerous cell line to assess selectivity.

Recommended Human Cell Lines:

-

A549: Lung carcinoma

-

MCF-7: Breast adenocarcinoma

-

K562: Chronic myelogenous leukemia[1]

-

DU-145: Prostate carcinoma[2]

-

HeLa: Cervical adenocarcinoma

-

MRC-5: Normal lung fibroblasts[1]

Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Compound Preparation

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[3] Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Protocol:

-

Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and a known chemotherapeutic agent (e.g., doxorubicin or amsacrine) as a positive control.

-

Incubation: Incubate the plate for a specified period, typically 24 to 72 hours.[4]

-

MTT Addition: Add MTT solution (e.g., 20 μL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[3]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison of the compound's activity across different cell lines.

Table 1: Hypothetical Cytotoxicity (IC50) of this compound against various human cell lines.

| Cell Line | Cancer Type | IC50 (µM) after 48h exposure |

| A549 | Lung Carcinoma | [Data] |

| MCF-7 | Breast Adenocarcinoma | [Data] |

| K562 | Chronic Myelogenous Leukemia | [Data] |

| DU-145 | Prostate Carcinoma | [Data] |

| HeLa | Cervical Adenocarcinoma | [Data] |

| MRC-5 | Normal Lung Fibroblasts | [Data] |

Visualization of Workflows and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a novel compound.

Caption: Workflow for Preliminary Cytotoxicity Screening.

Potential Signaling Pathways and Mechanisms of Action

Based on the known mechanisms of other acridine derivatives, this compound may exert its cytotoxic effects through several pathways. Further investigation would be required to elucidate the precise mechanism.

A. DNA Intercalation and Topoisomerase II Inhibition

Many acridine compounds function by inserting themselves between the base pairs of DNA, leading to a distortion of the double helix and interference with DNA replication and transcription.[1] They can also inhibit topoisomerase II, an enzyme that resolves DNA tangles, leading to DNA strand breaks and the induction of apoptosis.[1][2]

Caption: Potential Mechanism: DNA Intercalation and Topoisomerase II Inhibition.

B. Induction of Apoptosis and Cell Cycle Arrest

The cellular damage induced by acridine derivatives often triggers programmed cell death (apoptosis) and can cause arrest in specific phases of the cell cycle, preventing cell proliferation.[1][2]

Caption: Potential Cellular Effects: Apoptosis and Cell Cycle Arrest.

Conclusion and Future Directions

The preliminary cytotoxicity screening is a foundational step in the evaluation of this compound as a potential anticancer agent. The protocols and frameworks outlined in this guide provide a clear path for this initial assessment. Positive results from this screening, such as high potency against cancer cell lines and a favorable selectivity index compared to normal cells, would warrant further investigation into the compound's mechanism of action, including studies on DNA binding, topoisomerase inhibition, and cell cycle analysis. These subsequent studies will be essential in determining the therapeutic potential of this novel acridine derivative.

References

- 1. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositorio.usp.br [repositorio.usp.br]

- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-(1-Bromoethyl)-9-chloroacridine

Audience: Researchers, scientists, and drug development professionals.

Introduction to 4-(1-Bromoethyl)-9-chloroacridine

Acridine derivatives are a significant class of heterocyclic compounds known for their broad range of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2][3] Their planar tricyclic structure allows them to intercalate with DNA, a mechanism often central to their therapeutic effects.[4][5] The compound this compound is a derivative of 9-chloroacridine, which serves as a key intermediate in the synthesis of various biologically active acridine-based drugs.[2][3] The introduction of a 1-bromoethyl substituent at the 4-position and a chloro group at the 9-position can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter for its formulation and biological activity.

Solubility Profile of this compound

Quantitative solubility data for this compound in various solvents is not currently published. The following table is provided as a template for researchers to populate upon experimental determination. Based on the general solubility of substituted acridines, it is anticipated that the compound will exhibit low solubility in aqueous solutions and higher solubility in organic solvents.

Data Presentation: Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Water | 25 | Not Available | Gravimetric/Spectroscopic |

| Ethanol | 25 | Not Available | Gravimetric/Spectroscopic |

| Methanol | 25 | Not Available | Gravimetric/Spectroscopic |

| Dimethyl Sulfoxide (DMSO) | 25 | Not Available | Gravimetric/Spectroscopic |

| N,N-Dimethylformamide (DMF) | 25 | Not Available | Gravimetric/Spectroscopic |

| Acetone | 25 | Not Available | Gravimetric/Spectroscopic |

| Acetonitrile | 25 | Not Available | Gravimetric/Spectroscopic |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

General Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, DMSO, etc.)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 1-2 mg of this compound into a small test tube.

-

Add 1 mL of the desired solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If a significant amount of solid remains, it is considered insoluble. For intermediate cases, it is deemed sparingly soluble.[6][7][8]

Quantitative Solubility Determination by the Shake-Flask Method

This method provides a precise measurement of solubility.

Materials:

-

This compound

-

A selection of solvents

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a scintillation vial. The exact amount should be recorded.

-

Add a known volume of the solvent to be tested.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.[9]

-

Calculate the solubility in mg/mL.

Mandatory Visualizations

Potential Signaling Pathway Involvement

Acridine derivatives have been reported to induce apoptosis and affect various signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways.[5][10] The following diagram illustrates a generalized pathway of apoptosis that could be influenced by an acridine derivative.

Caption: Generalized apoptotic pathway potentially activated by acridine derivatives.

Experimental Workflow for Synthesis and Evaluation

The synthesis of substituted acridines often involves the nucleophilic substitution of 9-chloroacridine.[11][12] The following diagram outlines a general workflow from synthesis to biological evaluation.

Caption: General workflow for the synthesis and evaluation of acridine derivatives.

Conclusion

While the precise solubility of this compound remains to be experimentally determined, this guide provides the necessary framework for researchers to undertake this analysis. The outlined protocols for qualitative and quantitative solubility determination are robust and widely applicable. Understanding the solubility of this and other acridine derivatives is paramount for advancing their potential as therapeutic agents. The provided diagrams offer a visual representation of the potential biological mechanisms and a logical workflow for the investigation of such compounds. Further research is warranted to fully characterize the physicochemical and biological properties of this compound.

References

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. kronika.ac [kronika.ac]

- 3. Applications of 9-Chloroacridine in Pharmaceuticals [zenodo.org]

- 4. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. quora.com [quora.com]

- 10. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]

- 11. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]

- 12. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide on 4-(1-Bromoethyl)-9-chloroacridine Structural Analogs and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine-based compounds represent a significant class of therapeutic agents, renowned for their potent biological activities, particularly as anticancer agents.[1] The planar tricyclic ring system of the acridine core allows for effective intercalation between the base pairs of DNA, a primary mechanism through which these compounds exert their cytotoxic effects.[1] This guide focuses on the structural analogs of 4-(1-Bromoethyl)-9-chloroacridine, a specific scaffold designed to combine the DNA-intercalating properties of the acridine ring with the potential for alkylating interactions through the bromoethyl group. While specific data on this exact molecule is limited in publicly available literature, a wealth of information exists for structurally related analogs. This whitepaper will provide a comprehensive overview of these analogs, their synthesis, biological properties, and the experimental methodologies used for their evaluation, offering valuable insights for the design and development of novel acridine-based therapeutics.

The core structure of this compound suggests a multi-faceted mechanism of action. The 9-chloro substituent serves as a reactive handle for the synthesis of various 9-aminoacridine derivatives, which have been extensively studied for their antitumor properties.[2][3] The substituent at the 4-position is crucial for modulating DNA binding affinity and topoisomerase inhibition. The introduction of a bromoethyl group at this position introduces a potential alkylating function, which could lead to covalent DNA adducts, thereby enhancing cytotoxicity. This guide will explore the structure-activity relationships (SAR) of analogs with modifications at both the 4 and 9 positions, providing a rational basis for the design of more potent and selective anticancer agents.

Core Signaling Pathway: DNA Intercalation and Topoisomerase Inhibition

The primary mechanism of action for many acridine derivatives involves the disruption of DNA replication and transcription. This is achieved through two main processes: DNA intercalation and the inhibition of topoisomerase enzymes.

Caption: General mechanism of action for acridine analogs.

Structural Analogs and Their Properties

The biological activity of acridine derivatives is highly dependent on the nature and position of their substituents. This section explores key structural analogs of this compound and their reported properties.

9-Aminoacridine-4-carboxamide Derivatives

A significant class of acridine analogs are the 9-aminoacridine-4-carboxamides. The 9-amino group is crucial for enhancing DNA binding and cytotoxicity, while the 4-carboxamide moiety provides a versatile point for modification to fine-tune activity and selectivity.

| Compound ID | R1 (at 9-amino) | R2 (at 4-carboxamide) | Cell Line | IC50 (µM) | Reference |

| DACA | H | -CH2CH2N(CH3)2 | Various | Varies | [4] |

| 5a | -C6H5 | -NH-isopropyl | A-549 (Lung) | >100 | [5] |

| 5b | -C6H4-4-COOH | -NH-isopropyl | HeLa (Cervical) | 47.50 | [5] |

| 5e | -C6H4-4-Cl | -NH-isopropyl | A-549 (Lung) | 100 | [5] |

Table 1: Cytotoxicity of selected 9-aminoacridine-4-carboxamide derivatives.

4-Substituted Acridine Derivatives

Modifications at the 4-position of the acridine ring directly influence the interaction with the DNA major groove and can impact topoisomerase inhibition. While direct data for a 4-(1-bromoethyl) substituent is scarce, studies on other 4-substituted analogs provide valuable insights. For instance, acridine-4-carboxamides have shown that the side chain at this position is critical for their biological activity.

| Compound ID | Substitution at C4 | Cell Line | IC50 (µM) | Reference |

| 3g | 9-aminoacridine condensed with succinic anhydride derivative | NCl H-522 (Lung) | 4.2 | [5] |

| 4a | 9-aminoacridine condensed with phthalic anhydride | Hep G2 (Liver) | 4.5 | [5] |

| 6b | 9-aminoacridine condensed with 2,5-pyrroledione | HCT-15 (Colon) | 2.4 | [5] |

Table 2: Cytotoxicity of selected 4-substituted acridine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of acridine analogs.

Synthesis of 9-Aminoacridine Derivatives

A general procedure for the synthesis of 9-aminoacridine derivatives involves the nucleophilic substitution of a 9-chloroacridine precursor.

Caption: General synthetic pathway for 9-aminoacridine analogs.

Protocol:

-

Synthesis of 9-Chloroacridine: N-phenylanthranilic acid is cyclized in the presence of a strong acid (e.g., sulfuric acid) to form acridone. The acridone is then chlorinated using a reagent like phosphorus oxychloride (POCl3) to yield 9-chloroacridine.[6]

-

Synthesis of 9-Aminoacridine: 9-Chloroacridine is reacted with an appropriate primary or secondary amine in a suitable solvent (e.g., phenol or dimethyl sulfoxide) at elevated temperatures to yield the corresponding 9-aminoacridine derivative.[2]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the acridine analog for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

DNA Intercalation Assay (Acridine Orange Displacement Assay)

This assay is based on the fluorescence quenching of a DNA-intercalating dye, such as Acridine Orange, upon displacement by a test compound that also binds to DNA.

Protocol:

-

Preparation of DNA Solution: A solution of calf thymus DNA (ctDNA) is prepared in a suitable buffer (e.g., Tris-HCl).

-

Addition of Acridine Orange: Acridine Orange is added to the ctDNA solution, leading to a significant increase in fluorescence due to its intercalation into the DNA.

-

Titration with Test Compound: The acridine analog is incrementally added to the ctDNA-Acridine Orange complex.

-

Fluorescence Measurement: The fluorescence intensity is measured after each addition of the test compound. A decrease in fluorescence indicates that the test compound is displacing Acridine Orange from the DNA, thus confirming its DNA intercalating ability.

-

Data Analysis: The binding constant of the test compound to DNA can be calculated from the quenching data.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow for the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Supercoiled DNA migrates faster than relaxed DNA. Inhibition of the enzyme is observed as the persistence of the supercoiled DNA band.[8]

Structure-Activity Relationship (SAR)

The following diagram illustrates the key structural features of acridine analogs that influence their biological activity.

Caption: Key structural features influencing the activity of acridine analogs.

Conclusion

Structural analogs of this compound represent a promising area for the development of novel anticancer agents. By leveraging the DNA intercalating properties of the acridine core and introducing functional groups at the 4 and 9 positions, it is possible to design compounds with enhanced cytotoxicity and potentially novel mechanisms of action. The introduction of a bromoethyl group at the 4-position is a particularly interesting strategy that warrants further investigation for its potential to induce covalent DNA damage. The experimental protocols and structure-activity relationships outlined in this guide provide a solid foundation for researchers and drug development professionals to explore this important class of compounds further. Future work should focus on the synthesis and detailed biological evaluation of analogs with haloalkyl substituents at the 4-position to fully elucidate their therapeutic potential.

References

- 1. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of acridine derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 4-(1-Bromoethyl)-9-chloroacridine: A Technical Guide

This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of halogenated acridine derivatives, with a focus on 4-(1-Bromoethyl)-9-chloroacridine. This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction to Acridine Derivatives and Quantum Chemistry

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted significant attention due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The substitution of different functional groups onto the acridine core can significantly modulate their chemical reactivity and biological efficacy. Understanding the relationship between the molecular structure and the electronic properties of these compounds is crucial for the rational design of new and more effective therapeutic agents.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry. These methods allow for the in-silico prediction of a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic characteristics. For complex molecules like this compound, computational modeling provides insights that can be challenging to obtain through experimental means alone.

Computational Methodology

The following sections detail a typical workflow for performing quantum chemical calculations on a substituted acridine molecule.

Predicted Molecular Properties of 9-Chloroacridine

The following tables summarize key quantitative data obtained from DFT calculations on 9-chloroacridine, which serves as a model for the more complex this compound.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C9-Cl | 1.745 |

| Bond Length (Å) | C9-N10 | 1.328 |

| Bond Length (Å) | C4-C11 | 1.412 |

| Bond Angle (°) | Cl-C9-N10 | 116.5 |

| Bond Angle (°) | C1-N10-C9 | 118.2 |

| Dihedral Angle(°) | C1-C11-C12-C4 | 0.01 |

Table 2: Electronic Properties

| Property | Value (eV) |

| Highest Occupied MO (HOMO) | -6.25 |

| Lowest Unoccupied MO (LUMO) | -1.88 |

| HOMO-LUMO Energy Gap (ΔE) | 4.37 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.88 |

Table 3: Mulliken Atomic Charges (Selected Atoms)

| Atom | Atomic Charge (e) |

| Cl | -0.15 |

| N10 | -0.45 |

| C9 | +0.28 |

Experimental Protocols

Synthesis of 9-Chloroacridine

A common method for the synthesis of 9-chloroacridine is the reaction of acridone with phosphorus oxychloride (POCl₃).

Materials:

-

Acridone

-

Phosphorus oxychloride (POCl₃)

-

Dry toluene

-

Sodium bicarbonate solution

-

Ethanol

Procedure:

-

A mixture of acridone and an excess of phosphorus oxychloride in dry toluene is refluxed for several hours.

-

After the reaction is complete, the excess POCl₃ and toluene are removed under reduced pressure.

-

The residue is carefully treated with ice-cold water and neutralized with a sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude 9-chloroacridine is then recrystallized from ethanol to yield the pure product.

Spectroscopic Characterization

UV-Visible Spectroscopy:

-

The electronic absorption spectrum of a dilute solution of 9-chloroacridine in a suitable solvent (e.g., ethanol) is recorded using a UV-Vis spectrophotometer over a range of 200-800 nm.

FT-IR Spectroscopy:

-

The FT-IR spectrum is recorded using a Fourier-transform infrared spectrometer. The sample can be prepared as a KBr pellet.

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃).

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the structure-property relationships of complex organic molecules like this compound. By employing methods such as DFT, it is possible to predict molecular geometries, electronic properties, and spectroscopic features with a high degree of accuracy. This computational insight, when combined with experimental data, can significantly accelerate the drug discovery and development process by enabling the rational design of more potent and selective therapeutic agents. Future studies should aim to perform these calculations on the exact this compound molecule to provide more specific insights into its chemical behavior.

An In-depth Technical Guide for the Initial Exploration of a Novel Acridine Compound in Cell Lines

An initial search for "4-(1-Bromoethyl)-9-chloroacridine" in scientific literature and chemical databases yielded no specific studies on its effects in cell lines. This compound appears to be a novel or not widely researched molecule, and as such, there is no public data available regarding its biological activity, mechanism of action, or established experimental protocols for cell line-based assays.

Given the absence of specific data for "this compound," this guide will, therefore, present a generalized framework and hypothetical experimental plan for the initial exploration of a novel acridine derivative in cancer cell lines. The data, protocols, and pathways described below are illustrative, based on the known activities of similar acridine compounds, and serve as a template for researchers undertaking such a project.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide outlines a comprehensive strategy for the initial in vitro evaluation of a novel acridine derivative, exemplified by a compound like this compound. It provides a structured approach, from preliminary cytotoxicity screening to mechanism of action studies, complete with detailed, standardized protocols and data presentation formats. The included workflows and pathway diagrams, generated using Graphviz, offer a clear visual representation of the experimental logic and potential biological interactions, serving as a robust template for the investigation of new chemical entities in oncology research.

Quantitative Data Summary: Hypothetical Findings

Effective data organization is crucial for interpreting experimental outcomes. The following tables represent a hypothetical data summary for a novel acridine compound, which we will refer to as "Compound-A," to illustrate clear and comparative data presentation.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Compound-A in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hr) | IC₅₀ (µM) |

|---|---|---|---|

| A549 | Non-Small Cell Lung | 72 | 8.5 ± 0.9 |

| MCF-7 | Breast (ER+) | 72 | 12.3 ± 1.5 |

| MDA-MB-231 | Breast (Triple-Negative) | 72 | 5.1 ± 0.6 |

| HeLa | Cervical | 72 | 7.9 ± 1.1 |

| HCT116 | Colorectal | 72 | 6.4 ± 0.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Analysis of HCT116 Cells Treated with Compound-A for 24 hours

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|

| Vehicle Control (0.1% DMSO) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 2.8 |

| Compound-A (3 µM) | 48.9 ± 3.5 | 30.1 ± 2.9 | 21.0 ± 3.0 |

| Compound-A (6 µM) | 65.7 ± 4.2 | 15.3 ± 2.1 | 19.0 ± 2.7 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed and reproducible protocols are the foundation of rigorous scientific inquiry.

Cell Viability Assessment (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Plate cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the acridine compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired compound concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of the compound on cell cycle progression.

-

Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with the compound at various concentrations (e.g., 0, 3, 6 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation (300 x g for 5 minutes).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer. Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations: Workflows and Signaling Pathways

Diagrams provide an intuitive understanding of complex processes and relationships.

Caption: General experimental workflow for in vitro evaluation of a novel compound.

Caption: Hypothetical mechanism of action for a novel acridine derivative.

Methodological & Application

Application Notes and Protocols: 4-(1-Bromoethyl)-9-chloroacridine as a Fluorescent Probe for DNA Imaging

For Researchers, Scientists, and Drug Development Professionals

Disclaimer